molecular formula C13H15N3O3S2 B2760040 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide CAS No. 923245-35-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2760040
CAS No.: 923245-35-6
M. Wt: 325.4
InChI Key: CCSTWUIGPCZHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (hereafter referred to as F520-0016) is a small-molecule compound with the molecular formula C₁₃H₁₅N₃O₃S₂ and a molecular weight of 325.41 g/mol . The compound lacks chiral centers and contains a cyclopropanecarboxamide core linked to a benzothiazole ring substituted with a dimethylsulfamoyl group.

Its structural features, including the sulfamoyl moiety and benzothiazole scaffold, are associated with kinase inhibition and receptor modulation, though specific biological targets remain under investigation.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-16(2)21(18,19)9-5-6-10-11(7-9)20-13(14-10)15-12(17)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSTWUIGPCZHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide typically involves the coupling of substituted 2-aminobenzothiazoles with cyclopropanecarboxylic acid derivatives . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural and physicochemical differences between F520-0016 and three related compounds:

Parameter F520-0016 Tozasertib Lactate (MK-0457) N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropanecarboxamide (1S,2S)-2-{4-[(Dimethylamino)Methyl]Phenyl}-N-[6-(Pyridin-3-yl)-1,3-Benzothiazol-2-yl]Cyclopropanecarboxamide
Molecular Formula C₁₃H₁₅N₃O₃S₂ C₂₃H₂₈N₈OS·xC₃H₆O₃ C₂₀H₂₃NO₃ C₂₅H₂₅N₅OS
Key Substituents Dimethylsulfamoyl, benzothiazole Piperazinyl, pyrazole, cyclopropanecarboxamide Diethyl, methoxyphenoxy, phenyl Pyridin-3-yl, dimethylaminomethylphenyl, (1S,2S)-cyclopropane
Molecular Weight (g/mol) 325.41 464.59 (base) 325.40 443.56
logP 2.603 Not reported ~3.5 (estimated) Not reported
Chiral Centers 0 0 0 2
Therapeutic Area Oncology, CNS (implied by libraries) Antineoplastic (explicit) Not reported Not reported

Key Structural and Functional Differences

Core Scaffold and Substituents: F520-0016 features a benzothiazole ring linked to a cyclopropanecarboxamide group, with a dimethylsulfamoyl substituent at position 6. Tozasertib Lactate (MK-0457) shares the cyclopropanecarboxamide core but incorporates a piperazinyl-pyrimidine moiety and a pyrazole substituent, likely contributing to its role as an Aurora kinase inhibitor in cancer therapy . The compound from substitutes the benzothiazole with a methoxyphenoxy-phenyl group, increasing aromaticity and logP (~3.5), which may reduce aqueous solubility compared to F520-0016. The chiral compound in includes a (1S,2S)-cyclopropane and a pyridin-3-yl group, suggesting stereospecific interactions with targets such as kinases or receptors.

Physicochemical Properties :

  • F520-0016’s logP of 2.603 and polar surface area of 67.278 Ų position it within the optimal range for blood-brain barrier permeability, aligning with its inclusion in the CNS MPO Library .
  • In contrast, Tozasertib’s larger molecular weight (464.59 g/mol) and complex structure may limit bioavailability without prodrug formulation .

Tozasertib’s explicit antineoplastic activity underscores the importance of the pyrimidine-piperazine scaffold in kinase inhibition . The chiral compound in demonstrates how stereochemistry can refine target selectivity, though its biological data remain undisclosed.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

The compound features a complex structure characterized by a benzothiazole ring system linked to a cyclopropanecarboxamide. Its molecular formula is C16H14N3O3S2C_{16}H_{14}N_3O_3S_2 . The presence of the dimethylsulfamoyl group enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization : Formation of the benzothiazole core through cyclization reactions involving 2-aminobenzenethiol.
  • Dimethylsulfamoyl Introduction : This can be achieved via reaction with dimethyl sulfate.
  • Final Coupling : The cyclopropanecarboxamide moiety is introduced through coupling reactions, often utilizing palladium-catalyzed methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549, H1299).
  • Methods : Proliferation was assessed using the MTT assay, while apoptosis and cell cycle effects were evaluated via flow cytometry.

Key Findings :

  • Significant inhibition of cell proliferation was observed at concentrations as low as 1 μM.
  • The compound induced apoptosis and arrested the cell cycle in tested cancer cells.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in reducing inflammatory markers:

  • Cytokine Inhibition : Notable reductions in IL-6 and TNF-α levels were recorded in macrophage assays.

Research indicates that this compound may modulate inflammatory pathways, contributing to its dual action against both cancer and inflammation .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in tumor growth and inflammation.
  • Signal Pathway Modulation : It has been shown to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

Study 1: Dual Action Evaluation

A study focused on a series of benzothiazole derivatives including this compound demonstrated significant anticancer activity against A431 and A549 cells. The compound's ability to inhibit both cancer cell proliferation and inflammatory cytokine production positions it as a promising candidate for further development in dual-action therapies .

Study 2: Structural Activity Relationship (SAR)

Research on various benzothiazole derivatives revealed that modifications to the core structure could enhance biological activity. This study emphasized the importance of the dimethylsulfamoyl group for improving binding affinity to molecular targets .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield Optimization Tips
Cyclopropane FormationDMF, 80°C, 12hUse anhydrous conditions
SulfamoylationSO2_2Cl2_2, pyridine, 0°CAdd reagent dropwise to control exotherms
Final CouplingPd(OAc)2_2, K2_2CO3_3, 70°CPurify via column chromatography (SiO2_2, hexane/EtOAc)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Parameters
X-ray CrystallographyStructure determinationSHELXL refinement, R-factor < 0.05
SPRBinding affinity measurementFlow rate: 30 µL/min, immobilization pH 7.4
HRMSMolecular weight confirmationESI+ mode, resolution > 30,000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.